Benzene, diazido-
CAS No.: 1008-99-7
Cat. No.: VC18932800
Molecular Formula: C6H4N6
Molecular Weight: 160.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008-99-7 |
|---|---|
| Molecular Formula | C6H4N6 |
| Molecular Weight | 160.14 g/mol |
| IUPAC Name | [(6-diazonioiminocyclohexa-2,4-dien-1-ylidene)hydrazinylidene]azanide |
| Standard InChI | InChI=1S/C6H4N6/c7-11-9-5-3-1-2-4-6(5)10-12-8/h1-4H |
| Standard InChI Key | IKLDJIXGIQCFFQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NN=[N-])C(=N[N+]#N)C=C1 |
Introduction
Chemical Structure and Molecular Properties
Molecular Geometry and Electronic Configuration
1,4-Diazidobenzene (C₆H₄N₆) features two azide groups positioned para to each other on a benzene ring. X-ray crystallographic studies of related azide compounds reveal nearly linear N-N-N bond angles (~170°–175°), consistent with the sp-hybridized terminal nitrogen atoms . The azide groups exert a strong electron-withdrawing effect, reducing the electron density of the aromatic ring and influencing its reactivity in electrophilic substitution reactions .
Table 1: Physical Properties of 1,4-Diazidobenzene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄N₆ | |
| Molecular Weight | 160.14 g/mol | |
| Melting Point | 83°C | |
| Density (estimate) | 1.4978 g/cm³ | |
| Refractive Index | 1.8300 (estimate) |
Spectroscopic Characteristics
The infrared (IR) spectrum of 1,4-diazidobenzene displays characteristic asymmetric stretching vibrations of the azide group at 2100–2150 cm⁻¹, while nuclear magnetic resonance (NMR) spectroscopy shows aromatic proton signals in the δ 7.2–7.8 ppm range, reflecting deshielding by the electron-withdrawing azides .
Synthesis and Functionalization
Regioselective Azidation Strategies
A breakthrough in diazidobenzene synthesis involves formal C–H azidation using regioselective borylation followed by deborylative azidation. This method enables the installation of azide groups at specific positions on 1,3-disubstituted benzene precursors . For example:
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Borylation: 1,3-Disubstituted benzenes undergo iridium-catalyzed C–H borylation to generate diborylated intermediates.
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Azidation: Treatment with sodium azide and copper(II) acetate replaces boron groups with azides, yielding 1,4-diazidobenzene derivatives .
This approach tolerates functional groups such as iodo, bromo, and methoxycarbonyl, enabling further derivatization .
Alternative Synthetic Routes
Reactivity and Chemical Transformations
Cycloaddition Reactions
The azide groups undergo strain-promoted azide-alkyne cycloaddition (SPAAC), forming 1,2,3-triazole linkages without metal catalysts. This "click" chemistry enables the modular assembly of complex architectures:
Thermal Decomposition
Upon heating (>100°C), diazidobenzene undergoes exothermic decomposition, releasing nitrogen gas and generating reactive nitrene intermediates:
This property necessitates careful temperature control during handling.
Applications in Materials Science and Biotechnology
Photoaffinity Labeling Probes
Diazidobenzene derivatives serve as crosslinkers in photoaffinity labeling, enabling the capture of transient protein-ligand interactions. UV irradiation (254–365 nm) generates nitrenes that insert into C–H bonds, "freezing" molecular complexes for analysis .
Conjugated Polymer Synthesis
As monomers in Sonogashira coupling reactions, iodinated diazidobenzenes (e.g., 2,5-diiodo-1,4-diazidobenzene) yield π-conjugated polymers with tunable optoelectronic properties . These materials find use in organic light-emitting diodes (OLEDs) and sensors.
Table 2: Key Applications of Diazidobenzene Derivatives
| Application | Mechanism | Example Use Case |
|---|---|---|
| Bioconjugation | SPAAC | Antibody-drug conjugates |
| Polymer Chemistry | Pd-catalyzed coupling | Conducting polymers |
| Photochemistry | Nitrene generation | Surface functionalization |
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